molecular formula C7H9NS2 B1353005 2-Thiophen-2-yl-thiazolidine CAS No. 31404-10-1

2-Thiophen-2-yl-thiazolidine

Cat. No. B1353005
CAS RN: 31404-10-1
M. Wt: 171.3 g/mol
InChI Key: ULMSGFRYPNGQEL-UHFFFAOYSA-N
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Description

“2-Thiophen-2-yl-thiazolidine” is a compound with the molecular formula C7H9NS2 and a molecular weight of 171.28 . It is used for research purposes .


Synthesis Analysis

Thiazolidine motifs, including “2-Thiophen-2-yl-thiazolidine”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are synthesized through various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “2-Thiophen-2-yl-thiazolidine” is characterized by the presence of sulfur at the first position and nitrogen at the third position . This structure is intriguing and has been the subject of various studies .


Chemical Reactions Analysis

The reaction kinetics between 1,2-aminothiols and aldehydes, which are key components in the synthesis of thiazolidine compounds like “2-Thiophen-2-yl-thiazolidine”, are fast and efficient . The resulting thiazolidine product remains stable and does not require any catalyst .


Physical And Chemical Properties Analysis

“2-Thiophen-2-yl-thiazolidine” is a solid substance with a predicted melting point of 88.22°C and a boiling point of approximately 313.6°C at 760 mmHg . Its predicted density is approximately 1.2 g/cm3, and its refractive index is predicted to be n20D 1.62 .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Agents : 2-Thiophen-2-yl-thiazolidine derivatives have shown promising activities as antimicrobial agents. Gouda et al. (2010) explored the synthesis of thiazolidin-4-one and thiophene derivatives from 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, which exhibited significant antimicrobial properties (Gouda, Berghot, Shoeib, & Khalil, 2010).

  • Antibacterial and Antifungal Activities : Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, revealing their efficacy against bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017).

Antitumor Evaluation

  • Antitumor Activities : The derivatives of 2-Thiophen-2-yl-thiazolidine have also been evaluated for antitumor properties. Shams et al. (2010) conducted research on polyfunctionally substituted heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, revealing high inhibitory effects on various cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).

Other Applications

  • Optoelectronic Device Applications : Baroudi et al. (2020) conducted a study on 2-thioxo-3-N, (4-methylphenyl) thiazolidine-4-one, which is related to 2-Thiophen-2-yl-thiazolidine, revealing its potential in optoelectronic device applications due to its desirable optical and electronic properties (Baroudi, Argoub, Hadji, Benkouider, Toubal, Yahiaoui, & Djafri, 2020).

Future Directions

Thiazolidine motifs, including “2-Thiophen-2-yl-thiazolidine”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS2/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMSGFRYPNGQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404158
Record name 2-Thiophen-2-yl-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophen-2-yl-thiazolidine

CAS RN

31404-10-1
Record name 2-Thiophen-2-yl-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DE Hafez, E Hafez, I Eddiasty, SP Shih, LC Chien… - Bioorganic …, 2021 - Elsevier
… The title compound was prepared by the reaction of the (2RS, 4R) 2-Thiophen-2-yl-thiazolidine-4-carboxylic acid (a) with octadecyl amine according to the general procedure for amide …
Number of citations: 4 www.sciencedirect.com
QH Zhang, N Xu - Industrial Crops and Products, 2023 - Elsevier
During the oil and gas exploitation, the corrosion of carbon steel pipes causes great economic loss, heavy casualties, environmental pollution, and waste of resources. The development …
Number of citations: 1 www.sciencedirect.com
S Yang, T Wang, Y Zhou, L Shi, A Lu, Z Wang - Molecules, 2021 - mdpi.com
Based on the structure of the natural product cysteine, a series of thiazolidine-4-carboxylic acids were designed and synthesized. All target compounds bearing thiazolidine-4-carboxylic …
Number of citations: 7 www.mdpi.com
U Nimbalkar, JA Seijas, MP Vazquez-Tato, APG Nikalje - 2018 - sciforum.net
The work reports synthesis of ten novel derivatives of N-(2-substituted phenyl)-4-oxothiazolidine-3-carbonothioyl benzamide derivatives 6 (aj) were synthesized by cyclization of key …
Number of citations: 4 sciforum.net
A Rochliadi, A Patah, C Claudia… - Jurnal Kimia Sains dan … - ejournal.undip.ac.id
The cost-effective, efficient, and environmentally friendly corrosion inhibitors have become increasingly significant within the oil and gas sector. Consequently, this research was …
Number of citations: 0 ejournal.undip.ac.id

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